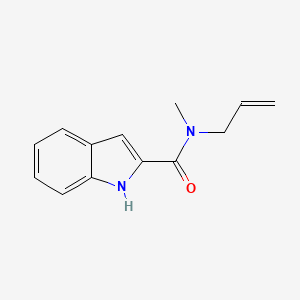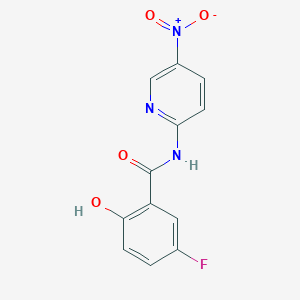![molecular formula C23H16N2 B14212779 1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- CAS No. 628290-80-2](/img/structure/B14212779.png)
1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles . This approach provides distinct reactivity compared to N-sulfonyl protection, making it suitable for specific applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using metal hydrides or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: NCS, NBS, Br2, HNO3/Ac2O.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of pyrroles typically results in halogenated pyrroles, while oxidation can lead to the formation of pyrrole oxides.
Applications De Recherche Scientifique
1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- involves its interaction with specific molecular targets and pathways. The phenylethynyl group can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate various cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole, 2-phenyl-: A simpler pyrrole derivative with a phenyl group attached to the pyrrole ring.
1H-Pyrrole, 2,4-diphenyl-: Contains two phenyl groups attached to the pyrrole ring.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: Features methyl groups at positions 2 and 5, along with a phenyl group.
Uniqueness
1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other pyrrole derivatives and enhances its versatility in various research and industrial applications.
Propriétés
Numéro CAS |
628290-80-2 |
|---|---|
Formule moléculaire |
C23H16N2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-[[4-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C23H16N2/c1-2-6-18(7-3-1)10-11-19-12-14-20(15-13-19)23(21-8-4-16-24-21)22-9-5-17-25-22/h1-9,12-17,24H |
Clé InChI |
QAGBJIYUJGWGHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=C3C=CC=N3)C4=CC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
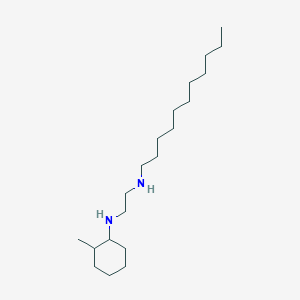
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
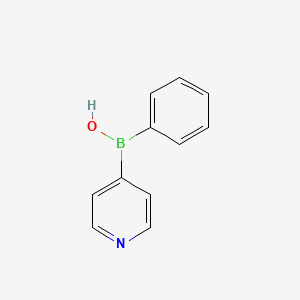
![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)
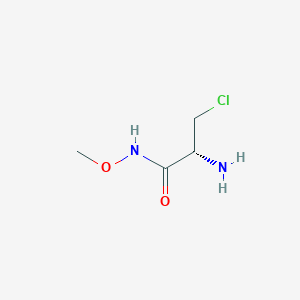
![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)
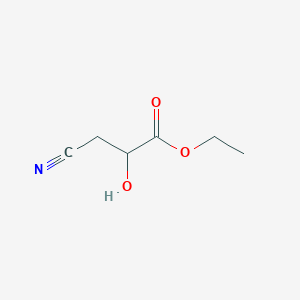
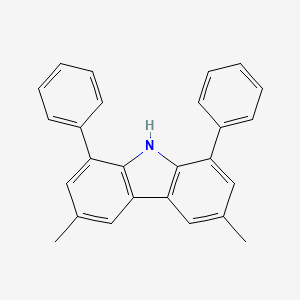
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)
